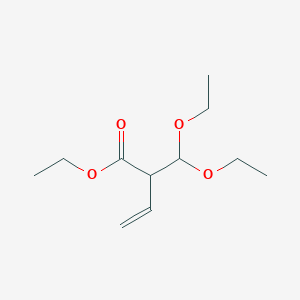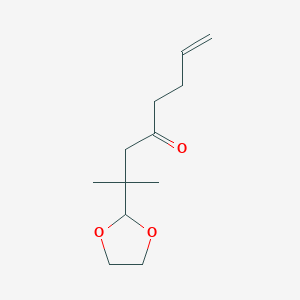silane CAS No. 89373-11-5](/img/structure/B14385406.png)
[3-(Benzenesulfinyl)-4-phenylbutyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfinyl)-4-phenylbutylsilane is an organosilicon compound that features a benzenesulfinyl group and a phenylbutyl group attached to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-4-phenylbutylsilane typically involves the reaction of benzenesulfinyl chloride with 4-phenylbutyl magnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Formation of 4-phenylbutyl magnesium bromide:
Reaction with benzenesulfinyl chloride:
Introduction of trimethylsilyl group:
Industrial Production Methods
Industrial production of 3-(Benzenesulfinyl)-4-phenylbutylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfinyl)-4-phenylbutylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as halides, alcohols, or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(Benzenesulfonyl)-4-phenylbutylsilane.
Reduction: Formation of 3-(Benzenesulfanyl)-4-phenylbutylsilane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug delivery agent. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability and cellular uptake.
Industry
In the industrial sector, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used in the production of specialty polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfinyl)-4-phenylbutylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The trimethylsilyl group can modulate the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzenesulfonyl)-4-phenylbutylsilane): Similar structure but with a sulfone group instead of a sulfoxide.
3-(Benzenesulfanyl)-4-phenylbutylsilane): Similar structure but with a sulfide group instead of a sulfoxide.
3-(Benzenesulfinyl)-4-phenylbutylsilane): Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
3-(Benzenesulfinyl)-4-phenylbutylsilane is unique due to the presence of both a benzenesulfinyl group and a trimethylsilyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89373-11-5 |
|---|---|
Molekularformel |
C19H26OSSi |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
[3-(benzenesulfinyl)-4-phenylbutyl]-trimethylsilane |
InChI |
InChI=1S/C19H26OSSi/c1-22(2,3)15-14-19(16-17-10-6-4-7-11-17)21(20)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
InChI-Schlüssel |
XOPJVFLABOFLQI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCC(CC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
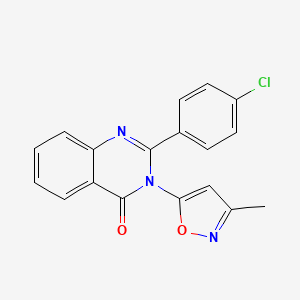

![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)

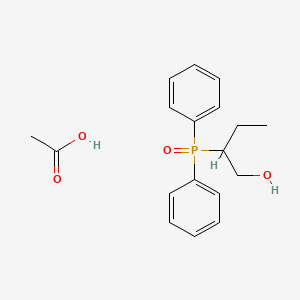

![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
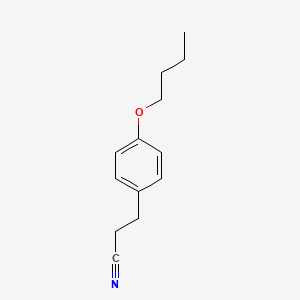
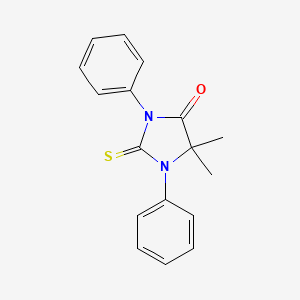
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
